molecular formula C18H20ClN5O4 B11031908 N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

Cat. No.: B11031908
M. Wt: 405.8 g/mol
InChI Key: AVLVMMFQWAMBDA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxyethylamino group, and a hexahydropyrido[2,3-d]pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrido[2,3-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.

    Attachment of the Methoxyethylamino Group: This step involves nucleophilic substitution reactions, where the methoxyethylamino group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • N-(3-chlorophenyl)-2-{(3Z)-3-[3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Uniqueness

N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H20ClN5O4

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C18H20ClN5O4/c1-28-6-5-20-18-23-15-13(17(27)24-18)7-10(16(26)22-15)8-14(25)21-12-4-2-3-11(19)9-12/h2-4,9-10H,5-8H2,1H3,(H,21,25)(H3,20,22,23,24,26,27)

InChI Key

AVLVMMFQWAMBDA-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl)C(=O)N1

Origin of Product

United States

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